![molecular formula C13H17F2N5 B11749596 1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11749596.png)
1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a cyclopentyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine typically involves multiple steps, starting from readily available precursorsThe cyclopentyl group is then attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazol-4-amine: Shares the difluoromethyl and pyrazole structure but lacks the cyclopentyl group.
1-Methyl-1H-pyrazol-4-amine: Similar pyrazole structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine is unique due to the combination of the cyclopentyl group and the difluoromethyl-substituted pyrazole ring.
Properties
Molecular Formula |
C13H17F2N5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-cyclopentyl-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H17F2N5/c14-13(15)20-12(5-6-17-20)8-16-10-7-18-19(9-10)11-3-1-2-4-11/h5-7,9,11,13,16H,1-4,8H2 |
InChI Key |
WIEWGFISQGTXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=NN3C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)
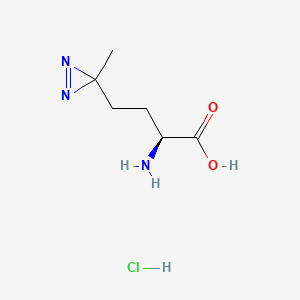
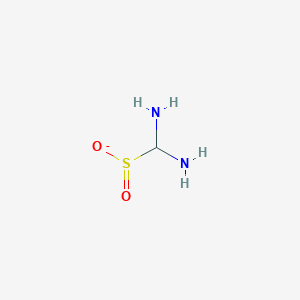
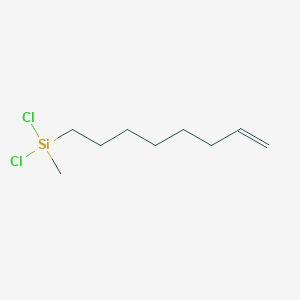
![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11749549.png)
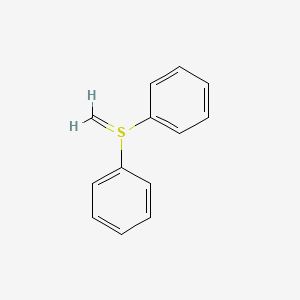
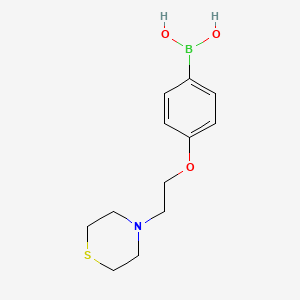
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749563.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749571.png)
![1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine](/img/structure/B11749577.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium](/img/structure/B11749582.png)
